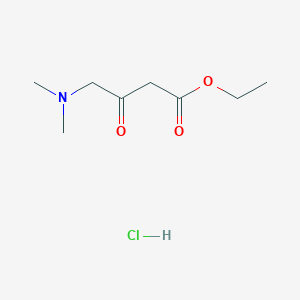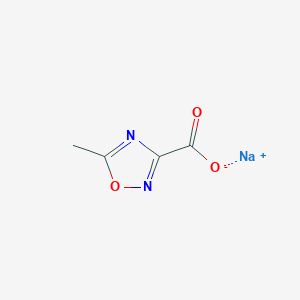![molecular formula C9H9ClN2O3S B1435503 1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide CAS No. 1803612-26-1](/img/structure/B1435503.png)
1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide
描述
1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide is a versatile small molecule scaffold used in various chemical and biological research applications. This compound is characterized by the presence of a chloro and nitro group on a phenyl ring, which is further connected to a sulfanyl group and a dimethylformamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry .
准备方法
The synthesis of 1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide typically involves the reaction of 2-chloro-5-nitrophenyl thiol with N,N-dimethylformamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
化学反应分析
1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
科学研究应用
1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
作用机制
The mechanism of action of 1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The presence of the chloro and nitro groups allows for selective binding to certain active sites, while the dimethylformamide moiety enhances the compound’s solubility and stability .
相似化合物的比较
1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide can be compared with other similar compounds, such as:
1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylacetamide: This compound has a similar structure but with an acetamide group instead of a formamide group, which can affect its reactivity and solubility.
1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-diethylformamide: This compound has ethyl groups instead of methyl groups, which can influence its steric properties and binding affinity.
1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylthioformamide: This compound has a thioformamide group, which can alter its electronic properties and reactivity.
These comparisons highlight the unique features of this compound, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
S-(2-chloro-5-nitrophenyl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3S/c1-11(2)9(13)16-8-5-6(12(14)15)3-4-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHAQCTZCITUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


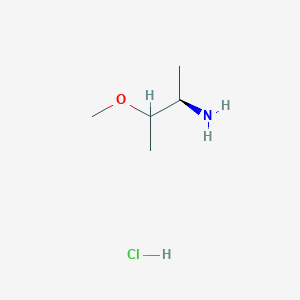
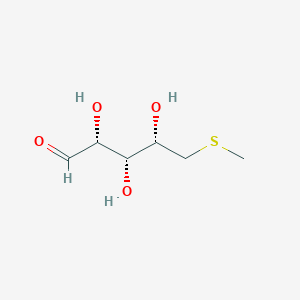
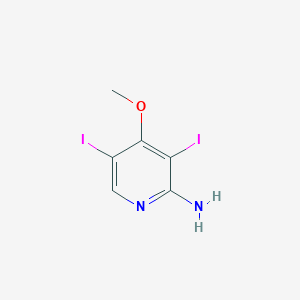
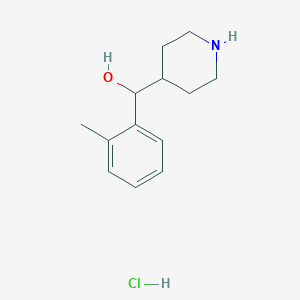
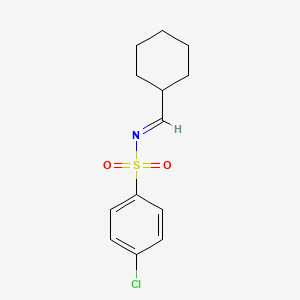
![3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435431.png)
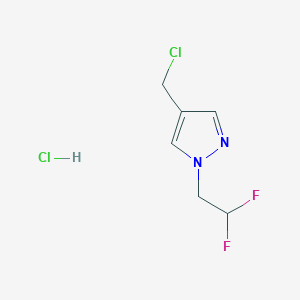
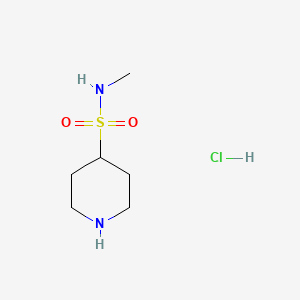
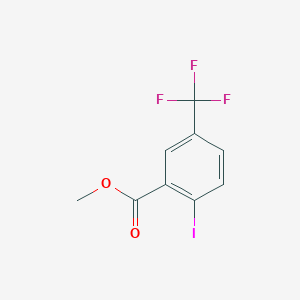
![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B1435435.png)
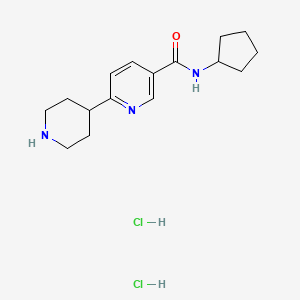
![1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435438.png)
